GS-829845 Exhibits ~10‑fold Lower JAK1 Biochemical Potency Than Filgotinib — A Critical Correction Factor for in‑vitro‑to‑in‑vivo Extrapolation
In a head‑to‑head biochemical assay, GS-829845 inhibited JAK1 with an IC₅₀ of 546 nmol/L, whereas the parent compound filgotinib showed an IC₅₀ of 53 nmol/L — an approximately 10‑fold difference [1]. This ratio is essential for researchers performing in‑vitro‑to‑in‑vivo extrapolation because simply applying the parent drug's IC₅₀ to plasma concentration‑response modelling would over‑predict the metabolite's contribution.
| Evidence Dimension | JAK1 biochemical inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 546 nmol/L (GS-829845) |
| Comparator Or Baseline | Filgotinib (parent): IC₅₀ = 53 nmol/L |
| Quantified Difference | ~10‑fold (filgotinib is 10.3× more potent) |
| Conditions | In vitro biochemical JAK1 inhibition assay; data from Gilead Sciences non‑clinical pharmacology file [1] |
Why This Matters
Procuring GS-829845 as a reference compound allows bioanalytical and pharmacology laboratories to apply the correct potency adjustment factor when interpreting total JAK1 inhibitory activity in patient plasma.
- [1] Gilead Sciences K.K. Jyseleca (filgotinib) mechanism of action – Japanese prescribing information. IC₅₀ values for filgotinib and GS-829845. View Source
